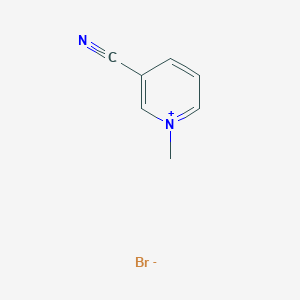
1-Nonyne, 9-(1,1-dimethylethoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Nonyne, 9-(1,1-dimethylethoxy)- is an organic compound belonging to the alkyne family, characterized by the presence of a carbon-carbon triple bond. This compound is a derivative of 1-nonyne, where a tert-butoxy group is attached to the ninth carbon atom. Alkynes are known for their high reactivity due to the triple bond, making them valuable intermediates in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Nonyne, 9-(1,1-dimethylethoxy)- typically involves the following steps:
Starting Material: The synthesis begins with 1-nonyne, which can be prepared through dehydrohalogenation of 1,2-dihalononane using a strong base like sodium amide (NaNH₂) or potassium hydroxide (KOH).
Introduction of tert-Butoxy Group: The tert-butoxy group can be introduced via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of 1-Nonyne, 9-(1,1-dimethylethoxy)- follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of 1-Nonyne: Large-scale dehydrohalogenation of 1,2-dihalononane.
Functionalization: Introduction of the tert-butoxy group using optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-Nonyne, 9-(1,1-dimethylethoxy)- undergoes various chemical reactions typical of alkynes:
Hydrogenation: Addition of hydrogen (H₂) in the presence of a metal catalyst (e.g., palladium on carbon) to form alkanes.
Halogenation: Reaction with halogens (e.g., bromine, chlorine) to form dihaloalkanes.
Hydration: Addition of water in the presence of a strong acid catalyst to form ketones or aldehydes.
Oxidation: Reaction with oxidizing agents (e.g., potassium permanganate) to form carboxylic acids
Wissenschaftliche Forschungsanwendungen
1-Nonyne, 9-(1,1-dimethylethoxy)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving alkynes.
Medicine: Investigated for potential therapeutic applications due to its reactivity and ability to form bioactive compounds.
Industry: Utilized in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Nonyne, 9-(1,1-dimethylethoxy)- involves its high reactivity due to the carbon-carbon triple bond. This reactivity allows it to participate in various addition and substitution reactions, forming new chemical bonds and products. The tert-butoxy group can also influence the compound’s reactivity and stability, making it a valuable intermediate in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
1-Nonyne, 9-(1,1-dimethylethoxy)- can be compared with other alkynes such as:
1-Octyne: Similar structure but with one less carbon atom.
1-Decyne: Similar structure but with one more carbon atom.
1-Nonyne: The parent compound without the tert-butoxy group.
The presence of the tert-butoxy group in 1-Nonyne, 9-(1,1-dimethylethoxy)- makes it unique, as it can influence the compound’s reactivity and stability, providing distinct advantages in synthetic applications .
Eigenschaften
CAS-Nummer |
93827-20-4 |
|---|---|
Molekularformel |
C13H24O |
Molekulargewicht |
196.33 g/mol |
IUPAC-Name |
9-[(2-methylpropan-2-yl)oxy]non-1-yne |
InChI |
InChI=1S/C13H24O/c1-5-6-7-8-9-10-11-12-14-13(2,3)4/h1H,6-12H2,2-4H3 |
InChI-Schlüssel |
LJSLGOFHYSFRMS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OCCCCCCCC#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


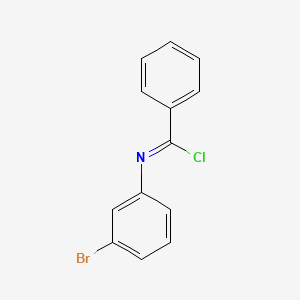
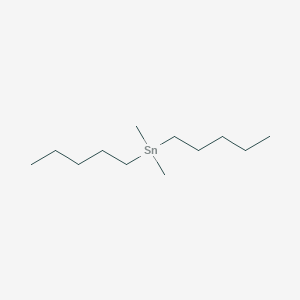
![2-[2-(4-Oxonaphthalen-1(4H)-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14347746.png)
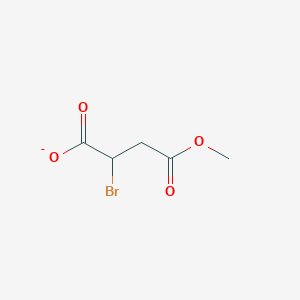
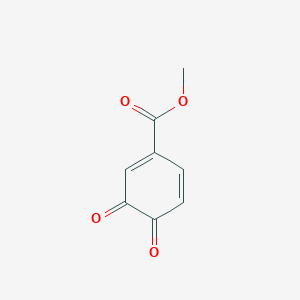
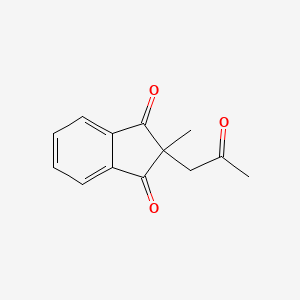
![4-[(Benzyloxy)carbonyl]-3-carboxyphenolate](/img/structure/B14347755.png)

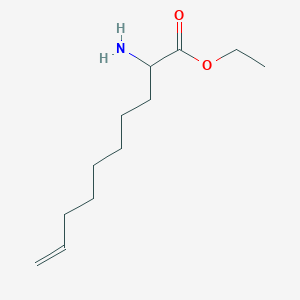
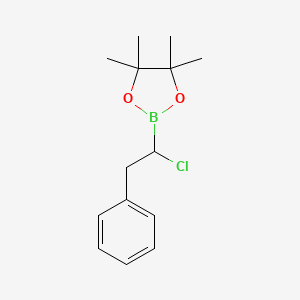
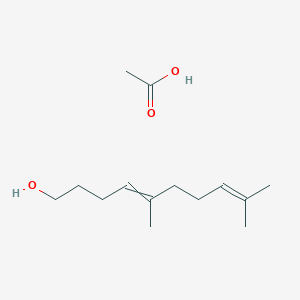
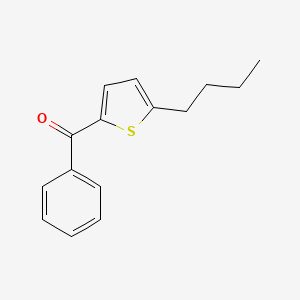
![4-Cyclohexylphenyl 3-[4-(decyloxy)phenyl]prop-2-enoate](/img/structure/B14347778.png)
